Rotigaptide, formerly known as ZP123, is a synthetic peptide analogue belonging to the class of antiarrhythmic peptides (AAPs). [] It is a promising research compound recognized for its ability to modify gap junction intercellular communication (GJIC) in cardiac muscle cells. [] Rotigaptide achieves this by enhancing the conductance of gap junctions, which are protein channels that facilitate the direct exchange of ions and small molecules between adjacent cells. []
Rotigaptide, also known as ZP123, is a synthetic peptide that functions as a selective gap junction modulator, primarily targeting connexin 43 (Cx43). It is classified under antiarrhythmic agents and has been investigated for its potential to enhance intercellular communication in cardiac tissues, thereby improving conduction velocity and potentially reducing the incidence of atrial fibrillation and other cardiac arrhythmias. Rotigaptide has shown promise in various experimental models, including those simulating chronic volume overload and inflammatory conditions affecting insulin secretion.
Rotigaptide was initially developed as an antiarrhythmic agent aimed at enhancing gap junction communication between cardiomyocytes. Its classification falls under pharmacological agents that modify gap junction dynamics, specifically focusing on connexin proteins, which are crucial for cell-to-cell communication in the heart and other tissues. The compound has been studied in both cardiac and non-cardiac contexts, revealing its multifaceted biological roles.
Rotigaptide is characterized by its specific amino acid sequence that confers its biological activity. The molecular structure can be represented as follows:
The chemical reactivity of Rotigaptide is largely defined by its interactions with gap junction proteins and other cellular components. Key reactions include:
Rotigaptide's primary mechanism involves the modulation of gap junction intercellular communication through connexin 43. This process can be summarized as follows:
Rotigaptide exhibits several physical and chemical properties relevant to its function:
Rotigaptide has several scientific applications across different fields:
The therapeutic targeting of connexins, the protein subunits forming gap junctions, represents a significant paradigm shift in cardiovascular pharmacology. Gap junctions form intercellular channels facilitating direct ion and metabolite transfer between adjacent cardiomyocytes, essential for synchronous cardiac contraction. Each gap junction channel comprises two connexin hemichannels (connexons) from neighboring cells, with connexin 43 (Cx43) being the predominant isoform in ventricular myocardium [6] [10]. Historically, early antiarrhythmic peptides (AAPs) like AAP10 were discovered to enhance gap junctional communication but suffered from metabolic instability and limited therapeutic utility. These peptides provided proof-of-concept that modulating intercellular coupling could suppress arrhythmias, paving the way for engineered successors. The evolution of connexin-targeted therapeutics accelerated with the recognition that pathological conditions like ischemia trigger Cx43 dephosphorylation and internalization, leading to gap junction closure and impaired electrical synchrony [3] [8] [10]. This understanding drove the development of more stable, targeted molecules capable of preserving gap junction function during metabolic stress without affecting other cardiac ion channels—a key limitation of conventional antiarrhythmics.
Ischemia-reperfusion injury (IRI) induces profound alterations in Cx43 biology, establishing a compelling rationale for targeted interventions. During ischemia, intracellular acidosis, calcium overload, and energy depletion trigger Cx43 dephosphorylation, reducing gap junctional conductance and slowing myocardial conduction velocity—a substrate for re-entrant arrhythmias. Paradoxically, the same conditions promote the opening of undocked Cx43 hemichannels, enabling pathological leak of ions (K⁺, Ca²⁺), metabolites (ATP), and enzymes, exacerbating cellular injury and arrhythmogenesis [10]. Upon reperfusion, restoration of oxygen supply paradoxically amplifies injury through oxidative stress and inflammation, further compromising gap junction integrity. Crucially, IRI also impairs endothelial function in the microvasculature, contributing to the "no-reflow" phenomenon. Targeting Cx43 addresses these interconnected pathologies: preserving gap junction coupling maintains electrical synchrony, while inhibiting pathological hemichannel opening limits cellular damage and ionic imbalances. Preclinical evidence confirms that Cx43 is dephosphorylated at specific serine residues (Ser297, Ser368) during ischemia, creating a molecular target for preservation strategies [3] [8] [10].
Rotigaptide (ZP123) emerged as a first-in-class antiarrhythmic peptide analogue designed to overcome the limitations of earlier compounds. This synthetic hexapeptide (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH₂) incorporates D-amino acids, enhancing metabolic stability compared to endogenous AAPs [1] [4] [7]. Its development marked a departure from traditional ion channel-blocking antiarrhythmics (Classes I-III), focusing instead on enhancing intercellular communication—a fundamentally different antiarrhythmic strategy. Unlike conventional agents that often exhibit proarrhythmic potential, particularly in structural heart disease, rotigaptide demonstrated a promising safety margin in preclinical models. Its specificity for Cx43-containing gap junctions (over Cx26 or Cx32) and minimal affinity for other cardiac ion channels or receptors positioned it as a uniquely targeted therapeutic [4] [7] [8]. Rotigaptide represented a novel pharmacological approach: rather than suppressing excitability, it aimed to restore physiological conduction, thereby reducing arrhythmia vulnerability without negative inotropic effects—a significant advantage in compromised myocardium.
Table 1: Key Properties of Rotigaptide (ZP123)
Property | Detail |
---|---|
Chemical Class | Synthetic hexapeptide analogue |
Amino Acid Sequence | Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH₂ |
Molecular Formula | C₂₈H₃₉N₇O₉ |
Molecular Weight | 617.660 g/mol |
Primary Target | Connexin 43 (Cx43) |
Mechanism | Enhances gap junction intercellular conductance (GJIC) |
Development Stage | Investigational (Phase II clinical trials) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7